Bromoethane-1,1,2,2-d4

Catalog No.
S690731
CAS No.
25854-32-4
M.F
C2H5B
M. Wt
112.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromoethane-1,1,2,2-d4

CAS Number

25854-32-4

Product Name

Bromoethane-1,1,2,2-d4

IUPAC Name

1-bromo-1,1,2,2-tetradeuterioethane

Molecular Formula

C2H5B

Molecular Weight

112.99 g/mol

InChI

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D2,2D2

InChI Key

RDHPKYGYEGBMSE-LNLMKGTHSA-N

SMILES

CCBr

Canonical SMILES

CCBr

Isomeric SMILES

[2H]C([2H])C([2H])([2H])Br

The exact mass of the compound Bromoethane-1,1,2,2-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromoethane-1,1,2,2-d4 (CHD2CD2Br) is a highly specialized, partially deuterated alkyl halide utilized primarily as a precision isotopic probe in physical chemistry, vibrational spectroscopy, and regiospecific organic synthesis . Unlike fully deuterated or unlabeled bromoethane, this specific isotopologue features a fully deuterated alpha-carbon and a beta-carbon containing exactly one proton and two deuterium atoms. This unique -CD2CHD2 architecture preserves the macroscopic handling properties of standard bromoethane—such as its ~38 °C boiling point and utility as an electrophilic ethylating agent—while providing an isolated C-H oscillator and enabling competitive intramolecular isotope tracking. For procurement, it is the mandatory selection when researchers require a specific +4 Da mass shift, a single NMR-active proton handle, or the elimination of intramolecular vibrational coupling.

Generic substitution with unlabeled bromoethane (C2H5Br) or fully deuterated bromoethane-d5 (C2D5Br) critically fails in high-resolution mechanistic and spectroscopic workflows . Unlabeled bromoethane possesses coupled symmetric and antisymmetric C-H stretching modes that obscure precise bond-strength measurements, and it cannot separate thermal elimination channels. Conversely, fully deuterated bromoethane-d5 lacks the single isolated proton required for 'isolated C-H stretch' infrared measurements and prevents competitive HBr versus DBr elimination studies. Consequently, substituting Bromoethane-1,1,2,2-d4 with cheaper d0 or d5 alternatives will completely invalidate experiments requiring an isolated beta-proton for quantum mechanical force field validation, competitive kinetic isotope effect (KIE) modeling, or 1H-NMR-traceable deuterated alkylation.

Elimination of Vibrational Coupling for Precise C-H Bond Analysis

In infrared spectroscopy, standard bromoethane exhibits complex, overlapping symmetric and antisymmetric C-H stretching bands. By substituting four of the five protons with deuterium (CHD2CD2Br), Bromoethane-1,1,2,2-d4 isolates a single C-H oscillator on the beta-carbon. This allows for the direct measurement of the isolated C-H stretching frequency, which McKean and colleagues demonstrated is essential for accurately calculating absolute C-H bond lengths and validating quantum mechanical force fields without interference from Fermi resonance or vibrational coupling [1].

Evidence DimensionIntramolecular C-H vibrational coupling in IR/Raman spectroscopy
Target Compound DataYields a single, uncoupled isolated C-H stretching band for the beta-carbon
Comparator Or BaselineUnlabeled bromoethane (exhibits multiple overlapping symmetric/antisymmetric bands)
Quantified Difference100% elimination of intramolecular C-H vibrational coupling
ConditionsGas-phase or matrix-isolated IR spectroscopy

Essential for spectroscopists and computational chemists needing unambiguous C-H stretching frequencies to validate quantum mechanical force fields.

Enabling Competitive Intramolecular Elimination Tracking

In gas-phase thermal decomposition studies, researchers must precisely distinguish between different elimination pathways. Bromoethane-1,1,2,2-d4 provides a unique intramolecular competition model because the beta-carbon contains both H and D atoms, while the alpha-carbon is fully deuterated. As demonstrated by Nguyen, King, and Gilbert, this specific isotopologue allows the simultaneous, competitive measurement of HBr versus DBr elimination from the exact same vibrationally excited precursor, providing precise data on collisional energy transfer and primary kinetic isotope effects that cannot be obtained from mixing separate populations [1].

Evidence DimensionIntramolecular elimination tracking capability
Target Compound DataEnables direct ratio measurement of HBr vs. DBr elimination from a single molecule
Comparator Or BaselineBromoethane-d5 or Bromoethane (only allows single-channel DBr or HBr elimination)
Quantified DifferenceEnables 2-channel competitive kinetic tracking with zero intermolecular variance
ConditionsThermal unimolecular decomposition / gas-phase kinetics

Crucial for physical chemists modeling transition states, as it eliminates run-to-run temperature and pressure variations by measuring the KIE internally.

Precursor Suitability for Regiospecific Isotopic Labeling

When synthesizing complex deuterated pharmaceuticals or labeled internal standards, complete deuteration is not always desirable due to the loss of an NMR handle. Bromoethane-1,1,2,2-d4 acts as an electrophilic ethylating agent that specifically installs a -CD2CHD2 group. This maintains exactly one proton for 1H-NMR integration and structural confirmation, whereas using bromoethane-d5 would render the ethyl group completely invisible in 1H-NMR, complicating downstream analytical QA/QC .

Evidence Dimension1H-NMR visibility of the transferred ethyl group
Target Compound DataRetains exactly 1 proton signal (beta-position) for integration and 2D-NMR correlations
Comparator Or BaselineBromoethane-d5 (0 protons, completely invisible in 1H-NMR)
Quantified Difference1 vs 0 active protons for NMR tracking
ConditionsStandard synthetic alkylation and subsequent NMR characterization

Allows pharmaceutical chemists to introduce a heavily deuterated ethyl group for metabolic stability while retaining a single proton handle for routine NMR characterization.

Fundamental Vibrational Spectroscopy and Force Field Validation

Bromoethane-1,1,2,2-d4 is the premier choice as a reference compound for determining isolated C-H bond lengths and refining quantum mechanical force fields using IR/Raman spectroscopy, directly leveraging its uncoupled beta-proton to avoid Fermi resonance [1].

Gas-Phase Kinetic Modeling and Transition State Analysis

This compound is strictly required for studying unimolecular decomposition, collisional energy transfer, and transition-state modeling via competitive HBr/DBr elimination, as it eliminates intermolecular experimental variance [2].

Synthesis of Labeled Internal Standards for Mass Spectrometry

Used to synthesize +4 Da mass-shifted internal standards (via -CD2CHD2 alkylation) for LC-MS/MS workflows, avoiding the +5 Da shift of full deuteration while maintaining a crucial proton handle for NMR-based QA/QC .

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Wikipedia

Bromo(1,1,2,2-~2~H_4_)ethane

Dates

Last modified: 04-14-2024

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